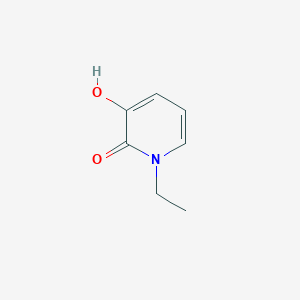

1-Ethyl-3-hydroxypyridin-2(1H)-one

Overview

Description

Synthesis Analysis

Structurally modified hydroxyl functionalized pyridinium ionic liquids (ILs), liquid at room temperature, were synthesized and characterized. Alkylated N - (2-hydroxyethyl)-pyridinium ILs were prepared from alkylpyridines via corresponding bromide salts by N -alkylation (65–93%) and final anion exchange (75–96%) .Molecular Structure Analysis

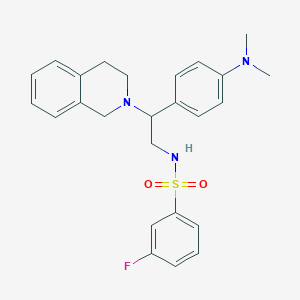

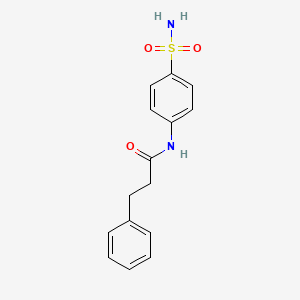

The molecular formula of 1-Ethyl-3-hydroxypyridin-2(1H)-one is C7H9NO2 . The molecular weight is 139.15 .Chemical Reactions Analysis

Pyridinium salts, which include 1-Ethyl-3-hydroxypyridin-2(1H)-one, have been highlighted in terms of their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .Scientific Research Applications

Synthesis and Physico-Chemical Properties 1-Ethyl-3-hydroxypyridin-2(1H)-one and its derivatives have been explored for their synthesis and physico-chemical properties. For instance, a study by Saghaie & Hider (2009) focused on synthesizing a range of 1-substituted-2-ethyl-3-hydroxypyridin-4-ones as orally active iron chelators. These compounds were synthesized through a three-step process and their partition coefficients in an aqueous/octanol system were determined using an automated continuous flow method (Saghaie & Hider, 2009).

Molecular Structure Analysis Research has also been conducted on the molecular structures of various derivatives of 1-Ethyl-3-hydroxypyridin-2(1H)-one. Burgess et al. (1998) determined the molecular structures of several N-aryl-substituted 3-hydroxypyridin-4-ones, which exhibited hydrogen-bonded dimeric pairs (Burgess, Fawcett, Russell, & Zaisheng, 1998).

Structure-Stability Relationships Another study focused on the structure-stability relationships of 3-hydroxypyridin-4-one complexes. Xiao et al. (1992) characterized the structural features of the ligand 1-ethyl-3-hydroxy-2-methylpyridin-4-one and its tris complexes with different metals. This study provided insights into the absolute stabilities of these complexes and their structural comparisons (Xiao, Helm, Hider, & Dobbin, 1992).

Synthesis for Iron Chelation Further research by Liu et al. (1999) described the synthesis of a range of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones as bidentate iron(III) chelators. These compounds showed potential for oral administration, and the study also investigated their ability to facilitate iron excretion (Liu, Khodr, Liu, Lu, & Hider, 1999).

Mass Spectrometry Analysis Analysis of mass spectra is also a significant application. Lin et al. (1991) measured the mass spectra of various 2- and/or 6-alkyl-3-hydroxypyridines, including compounds with ethyl groups, to understand their fragmentation processes (Lin, Tien, Kuo, & Shih, 1991).

Safety and Hazards

The safety data sheet for 1-Ethyl-3-hydroxypyridin-2(1H)-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

properties

IUPAC Name |

1-ethyl-3-hydroxypyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-8-5-3-4-6(9)7(8)10/h3-5,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMJLYROOSGHMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C(C1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879124 | |

| Record name | 2(1H)-Pyridinone,1-Et-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90037-19-7 | |

| Record name | 2(1H)-Pyridinone,1-Et-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-hydroxy-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-bis(trifluoromethyl)-N-[3-(trifluoromethyl)benzyl][1,8]naphthyridin-2-amine](/img/structure/B2422858.png)

![4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2422860.png)

![N-[4-chloro-3-(dimethylcarbamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2422861.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2422865.png)